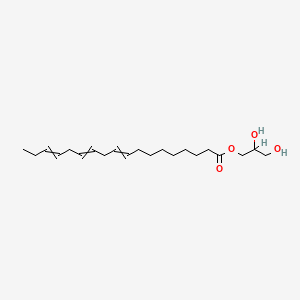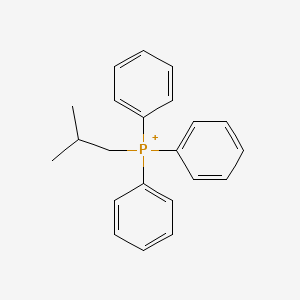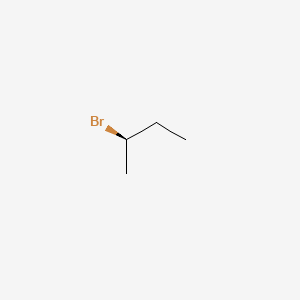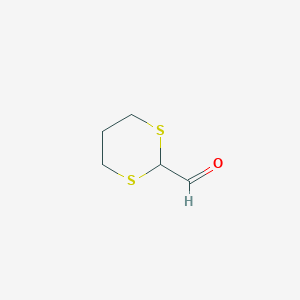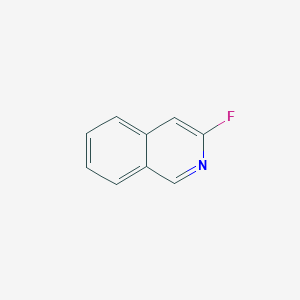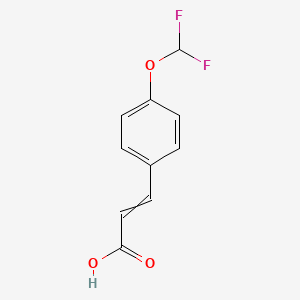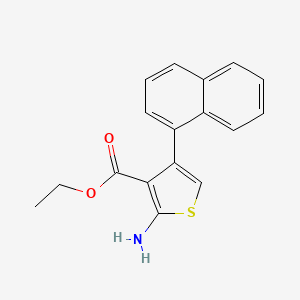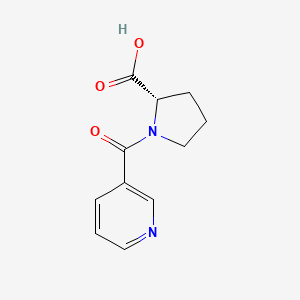
Naphthol AS-LC acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthol AS-LC acetate is a complex organic compound with a unique structure that combines a naphthyl acetate moiety with a carbamoyl group substituted with a 4-chloro-2,5-dimethoxyphenyl group
準備方法
The synthesis of Naphthol AS-LC acetate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the carbamoyl intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 4-chloro-2,5-dimethoxyaniline with phosgene or a suitable carbamoyl chloride.
Coupling with naphthyl acetate: The carbamoyl intermediate is then coupled with 3-naphthyl acetate in the presence of a base such as triethylamine to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
Naphthol AS-LC acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
科学的研究の応用
Naphthol AS-LC acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Naphthol AS-LC acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar compounds to Naphthol AS-LC acetate include:
N-(4-Chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide: This compound shares the 4-chloro-2,5-dimethoxyphenyl group but differs in the core structure.
N-(4-Chloro-2,5-dimethoxyphenyl)-4-morpholinecarbothioamide: This compound also contains the 4-chloro-2,5-dimethoxyphenyl group but has a different functional group and core structure.
特性
CAS番号 |
7121-10-0 |
|---|---|
分子式 |
C21H18ClNO5 |
分子量 |
399.8 g/mol |
IUPAC名 |
[3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]naphthalen-2-yl] acetate |
InChI |
InChI=1S/C21H18ClNO5/c1-12(24)28-18-9-14-7-5-4-6-13(14)8-15(18)21(25)23-17-11-19(26-2)16(22)10-20(17)27-3/h4-11H,1-3H3,(H,23,25) |
InChIキー |
JICRDMOKQCCJEN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3OC)Cl)OC |
正規SMILES |
CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3OC)Cl)OC |
| 7121-10-0 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


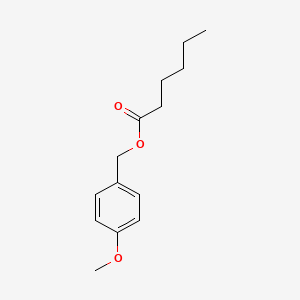
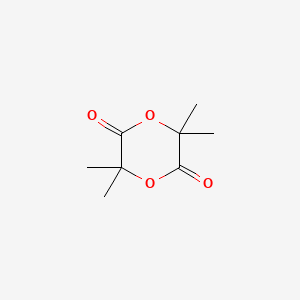
![1,2,4-Triazolo[4,3-a][1,3,5]triazine-3,5,7-triamine](/img/structure/B1619776.png)
